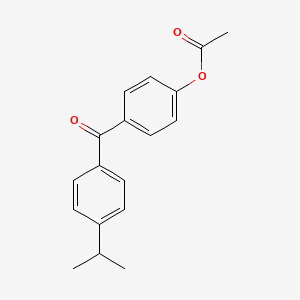

4-Acetoxy-4'-isopropylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetoxy-4’-isopropylbenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group and an isopropyl group attached to the benzophenone core. This compound is commonly used as a fragrance ingredient in perfumes and cosmetics due to its aromatic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-isopropylbenzophenone typically involves the acetylation of 4’-isopropylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 4-Acetoxy-4’-isopropylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The acetoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 4’-isopropylbenzophenone or 4’-isopropylbenzoic acid.

Reduction: Formation of 4’-isopropylbenzyl alcohol or 4’-isopropylbenzene.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Acetoxy-4’-isopropylbenzophenone has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and cosmetics due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 4-Acetoxy-4’-isopropylbenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological molecules. The isopropyl group contributes to the compound’s hydrophobicity, allowing it to interact with lipid membranes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-4’-isopropylbenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.

4-Methoxy-4’-isopropylbenzophenone: Contains a methoxy group instead of an acetoxy group.

4-Acetoxybenzophenone: Lacks the isopropyl group present in 4-Acetoxy-4’-isopropylbenzophenone.

Uniqueness

4-Acetoxy-4’-isopropylbenzophenone is unique due to the presence of both an acetoxy group and an isopropyl group, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

4-Acetoxy-4'-isopropylbenzophenone is a synthetic organic compound that belongs to the class of benzophenones. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment and as a photosensitizer. This article aims to summarize the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

- IUPAC Name : 4-(1-methylethyl)-4'-acetoxybenzophenone

This compound features an acetoxy group and an isopropyl group attached to a benzophenone backbone, which contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells, particularly in melanoma and glioblastoma cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells .

Cytotoxicity Studies

In vitro studies have shown that this compound has a notable cytotoxic effect on various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-435 (Melanoma) | 0.36 | |

| SF-295 (Glioblastoma) | 0.40 | |

| HeLa (Cervical Cancer) | 5.3 |

These values indicate that the compound is more effective against certain cancer types compared to standard chemotherapeutics.

Mechanistic Insights

The mechanism by which this compound induces cytotoxicity involves several pathways:

- Apoptosis Induction : The compound activates caspases, which are crucial for the apoptotic process, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Case Studies

A notable study explored the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated that when used synergistically with doxorubicin, there was a significant enhancement in cytotoxicity against resistant cancer cell lines . This suggests potential applications in overcoming drug resistance in cancer therapy.

Eigenschaften

IUPAC Name |

[4-(4-propan-2-ylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12(2)14-4-6-15(7-5-14)18(20)16-8-10-17(11-9-16)21-13(3)19/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLFZEFDPBHEJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641709 |

Source

|

| Record name | 4-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-66-8 |

Source

|

| Record name | 4-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.